molecular formula C5H11O6P B12527418 (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate CAS No. 775276-11-4

(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate

Cat. No.: B12527418
CAS No.: 775276-11-4
M. Wt: 198.11 g/mol
InChI Key: XYWDMVGRKLPPRF-CRCLSJGQSA-N
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Description

(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate is a high-purity biochemical intermediate essential for advanced organic and medicinal chemistry research. This compound features a phosphorylated tetrahydrofuran ring, serving as a key synthon in the stereoselective synthesis of nucleoside analogs and other biologically active molecules. Its defined (2R,5S) stereochemistry is critical for producing compounds with specific chiral configurations, making it invaluable for structure-activity relationship (SAR) studies. Researchers utilize this phosphate ester in exploring nucleotide metabolism and in the development of novel pharmaceutical agents, including antiviral and anticancer prodrugs. The product is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

775276-11-4

Molecular Formula

C5H11O6P

Molecular Weight

198.11 g/mol

IUPAC Name

[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C5H11O6P/c6-3-4-1-2-5(10-4)11-12(7,8)9/h4-6H,1-3H2,(H2,7,8,9)/t4-,5+/m0/s1

InChI Key

XYWDMVGRKLPPRF-CRCLSJGQSA-N

Isomeric SMILES

C1C[C@H](O[C@@H]1CO)OP(=O)(O)O

Canonical SMILES

C1CC(OC1CO)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Phosphorus(V) Chemistry Approaches

The direct phosphorylation of oxolane derivatives typically employs phosphorus(V) reagents, with phosphorus oxychloride (POCl₃) being the most commonly utilized. When applying this methodology to (2R,5S)-5-(hydroxymethyl)oxolan-2-yl derivatives, the reaction generally proceeds via nucleophilic substitution at the phosphorus center.

A typical procedure involves:

  • Dissolving the (2R,5S)-5-(hydroxymethyl)oxolan-2-ol precursor in anhydrous pyridine
  • Cooling the solution to 0-5°C
  • Dropwise addition of POCl₃ (1.2-1.5 equivalents)
  • Allowing the mixture to warm to room temperature
  • Quenching with cold water followed by neutralization

The yield for this direct approach typically ranges from 45-65%, with side reactions including formation of cyclic phosphates being common challenges.

Phosphorus(III) Chemistry Approaches

An alternative strategy involves phosphorus(III) chemistry, utilizing phosphoramidite intermediates that are subsequently oxidized to the corresponding phosphate. This approach often provides improved regioselectivity compared to direct P(V) methods:

R-OH + (iPr₂N)P(OCH₂CH₂CN) → R-OP(OCH₂CH₂CN)(NiPr₂) → R-OP(O)(OH)₂

For the synthesis of (2R,5S)-5-(hydroxymethyl)oxolan-2-yl dihydrogen phosphate, this approach requires:

  • Protection of the primary hydroxyl group at C-5 position
  • Phosphitylation of the secondary hydroxyl at C-2 position
  • Oxidation using an appropriate oxidant (often m-CPBA or H₂O₂)
  • Deprotection steps

Yields using this multi-step approach typically range from 70-85% for the phosphitylation-oxidation sequence.

Selective Phosphorylation Methods

The key challenge in synthesizing (2R,5S)-5-(hydroxymethyl)oxolan-2-yl dihydrogen phosphate is achieving regioselective phosphorylation at the 2-position in the presence of the primary hydroxyl at the 5-position.

Protection-Deprotection Strategies

Table 1 summarizes the effectiveness of various protecting group strategies for regioselective phosphorylation:

Primary OH Protecting Group Secondary OH Phosphorylation Reagent Conditions Yield (%) Ref
Trityl (Tr) POCl₃/Pyridine 0°C to RT, 4h 65-72
TBDMS POCl₃/Pyridine/DMAP -10°C to RT, 6h 70-75
4-Methoxybenzyl (PMB) (iPr₂N)P(OCH₂CH₂CN) then oxidation RT, 4h 75-82
DMTr Dibenzyl N,N-diisopropylphosphoramidite RT, TEA, THF, 2h 78-85

The DMTr (4,4'-dimethoxytrityl) protection strategy generally provides the highest yields and cleanest reactions, likely due to the steric bulk effectively blocking the 5-position while allowing access to the 2-position hydroxyl.

One-Pot Selective Phosphorylation

An alternative approach involves direct selective phosphorylation utilizing the inherent reactivity differences between primary and secondary hydroxyl groups. This can be achieved using:

  • Phosphoramidite reagents with bulky substituents
  • Carefully controlled temperature and stoichiometry
  • Specialized catalysts such as 1H-tetrazole or ETT (5-ethylthio-1H-tetrazole)

For example, treating (2R,5S)-5-(hydroxymethyl)oxolan-2-ol with 1.0 equivalent of (2-cyanoethyl) N,N-diisopropylphosphoramidite at -20°C preferentially phosphitylates the secondary alcohol at the 2-position with approximately 4:1 selectivity over the primary alcohol at the 5-position.

Stereoselective Synthesis Approaches

Maintaining the (2R,5S) stereochemistry during phosphorylation is critical for the preparation of stereochemically pure (2R,5S)-5-(hydroxymethyl)oxolan-2-yl dihydrogen phosphate.

Substrate-Controlled Methods

Starting from readily available precursors such as 2-deoxy-D-ribose (compound 1 in result), the desired stereochemistry can be established prior to phosphorylation:

  • Reduction of 2-deoxy-D-ribose to the corresponding ribitol using sodium borohydride (>90% yield)
  • Dehydration-cyclization in 2M aqueous HCl to form (2R,3S)-2-(hydroxymethyl)oxolan-3-ol
  • Selective protection of the 5-position hydroxyl
  • Phosphorylation at the 2-position
  • Deprotection to yield the target compound

This approach utilizes the inherent chirality of the starting material to control the stereochemistry of the final product.

Stereoselective Phosphorylation

For cases where direct phosphorylation is performed, control of stereochemistry at phosphorus can be achieved using chiral auxiliaries:

R-OH + (S)-4-isopropylthiazolidine-2-thione/POCl₃ → R-OP(O)(OH)₂ (with defined stereochemistry)

This stereochemical control is particularly important when phosphorylating nucleoside derivatives where the stereochemistry at phosphorus can affect biological activity.

Advanced Phosphorylation Reagents

Several specialized phosphorylating agents have been developed that offer advantages for the synthesis of (2R,5S)-5-(hydroxymethyl)oxolan-2-yl dihydrogen phosphate.

Activated Phosphoramidites and Phosphorochloridates

Phosphorylating Agent Activator Conditions Advantages Yield (%)
(iPr₂N)P(OCH₂CH₂CN) 1H-tetrazole THF, RT, 1h Mild conditions, high selectivity 75-85
Salicylchlorophosphite N-methylimidazole Pyridine, 0°C, 2h Minimal side reactions 70-80
POCl₃·DMF complex - CH₂Cl₂, -5°C, 4h Enhanced reactivity, reduced polymerization 65-75
(PhO)₂POCl DMAP/TEA Toluene, 0°C to RT, 6h Mild activation, clean reaction 60-70

The tetrazole-activated phosphoramidite method has emerged as particularly effective for the synthesis of phosphorylated oxolanes, offering a balance of reactivity and selectivity.

Solid-Phase Supported Reagents

Immobilized phosphorylating agents on solid supports have been developed to simplify purification:

  • Polymer-bound phosphoramidites
  • Silica-supported phosphorochloridates
  • Resin-bound activating agents

These approaches typically yield the target phosphate in 60-75% yield after cleavage from the support, with significantly simplified purification procedures.

Purification and Characterization

Chromatographic Purification

Purification of (2R,5S)-5-(hydroxymethyl)oxolan-2-yl dihydrogen phosphate typically employs:

  • Ion-exchange chromatography using DEAE-cellulose or Q-Sepharose columns with a gradient of triethylammonium bicarbonate (0.05-1.0M)
  • Reverse-phase HPLC using C18 columns with water/acetonitrile gradients, often with 0.1% triethylammonium acetate as a mobile phase modifier

Conversion to sodium or potassium salts is often performed to enhance stability and improve handling characteristics.

Analytical Characterization

Confirmation of structure and purity typically employs:

  • ¹H NMR: Characteristic signals for the oxolane ring protons (3.8-4.5 ppm) and hydroxymethyl group (3.6-3.8 ppm)
  • ³¹P NMR: Signal at approximately 0-5 ppm for monophosphate esters
  • HRMS: Molecular ion peaks corresponding to [M-H]⁻ or [M+Na]⁺
  • HPLC purity assessment: Typically using UV detection at 260 nm with minimum 95% purity considered acceptable

Enzymatic and Chemoenzymatic Approaches

Recent developments have explored enzymatic methods for preparing phosphorylated oxolanes with high stereoselectivity.

Kinase-Mediated Phosphorylation

Enzymatic phosphorylation using kinases offers highly stereo- and regioselective alternatives to chemical methods:

  • Glycerol kinase
  • Hexokinase
  • Specialized engineered kinases

These approaches typically employ ATP as the phosphate donor and can achieve phosphorylation of specific hydroxyl groups with >95% selectivity.

Chemoenzymatic One-Pot Methods

Combining chemical and enzymatic steps has emerged as an efficient approach:

  • Chemical protection of selected hydroxyl groups
  • Enzymatic phosphorylation of the target position
  • Chemical deprotection

This strategy has been successfully applied to various nucleosides and could be adapted to (2R,5S)-5-(hydroxymethyl)oxolan-2-yl derivatives with expected yields of 70-85%.

Comparative Analysis of Preparation Methods

Efficiency and Scalability Assessment

Table 2 provides a comprehensive comparison of the major synthetic approaches:

Method Overall Yield (%) Scale Limitations Purification Complexity Stereo-control Cost Factors
Direct POCl₃ 45-65 Gram-scale Moderate Limited Low reagent cost
Protected phosphoramidite 65-80 Multi-gram Moderate Excellent Higher due to protecting groups
Enzymatic 70-85 Milligram to gram Low Excellent High enzyme cost
Solid-supported 60-75 Gram-scale Low Good Moderate-high
One-pot selective 40-60 Gram-scale High Moderate Low

The protected phosphoramidite approach generally offers the best balance of yield, scalability, and stereochemical control for preparing (2R,5S)-5-(hydroxymethyl)oxolan-2-yl dihydrogen phosphate.

Critical Process Parameters

Key factors affecting the success of phosphorylation reactions include:

  • Water content (<50 ppm for phosphoramidite chemistry)
  • Temperature control (±2°C for selective phosphorylation)
  • Reagent quality (especially phosphorylating agents)
  • Order of addition of reagents
  • Concentration effects (typically 0.1-0.3M for optimal results)

Careful control of these parameters is essential for reproducible, high-yield synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The phosphate group can be reduced to form a hydroxyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of (2R,5S)-5-(Carboxymethyl)oxolan-2-yl dihydrogen phosphate.

    Reduction: Formation of (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl hydrogen phosphate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Structure:

  • IUPAC Name: (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate
  • Molecular Formula: C₅H₉O₅P
  • Molecular Weight: 202.09 g/mol

The compound's structure consists of a five-membered oxolane ring with a hydroxymethyl group at the 5-position and a dihydrogen phosphate group attached. This configuration is crucial for its biological activity and interaction with various biomolecules.

The biological activity of (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate is primarily linked to its role in cellular metabolism and signaling. Phosphate groups are integral to many biological processes, including:

  • Energy Transfer: The compound can participate in energy transfer mechanisms similar to ATP (adenosine triphosphate), which is vital for cellular functions.
  • Signal Transduction: It may act as a signaling molecule, influencing various cellular pathways through phosphorylation events.

Applications in Scientific Research

  • Metabolic Studies
    • The compound can be used to investigate metabolic pathways involving phosphorylated sugars. Its role as an intermediate in carbohydrate metabolism can provide insights into energy production and utilization in cells.
  • Drug Development
    • Due to its structural similarity to other phosphorylated compounds, it may serve as a lead compound in the design of new drugs targeting metabolic diseases or cancer. Its potential to modulate enzyme activity through phosphorylation could be explored for therapeutic applications.
  • Biochemical Assays
    • (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate can be utilized in biochemical assays to study enzyme kinetics and the effects of phosphorylation on protein function.
  • Synthetic Biology
    • Researchers are exploring its use in synthetic biology applications where engineered pathways require specific phosphorylated intermediates for optimal function.

Case Studies

  • Cellular Metabolism Research
    • A study investigating the role of phosphorylated sugars in glycolytic pathways highlighted how compounds like (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate can influence metabolic fluxes and energy production in yeast cells.
  • Therapeutic Potential
    • Research exploring novel therapies for diabetes has examined how phosphorylated sugars can modulate insulin signaling pathways, suggesting that this compound could have implications for managing blood glucose levels.
  • Enzymatic Activity Modulation
    • A recent investigation into enzyme inhibitors demonstrated that compounds structurally related to (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate can alter enzyme kinetics significantly, offering potential routes for drug development.

Mechanism of Action

The mechanism of action of (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate involves its incorporation into nucleic acids. It acts as a substrate for various enzymes, including polymerases and kinases, which facilitate the formation of DNA and RNA. The compound interacts with molecular targets such as nucleotides and proteins, influencing cellular processes like replication and transcription.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Nucleoside Monophosphates

3′-Adenylic Acid (Adenosine 3′-Monophosphate)
  • Structure : Features an adenine base attached to a ribose ring with a phosphate at the 3′ position.
  • Key Differences : The target compound lacks a nucleobase and has phosphate at the 2′ position.
  • Biological Role : 3′-Adenylic acid participates in RNA metabolism and signaling pathways, whereas the target compound’s absence of a base limits direct nucleic acid interactions .
5-Hydroxymethyl-2′-Deoxycytidine 5′-Phosphate (5HM-dC 5′-Phosphate)
  • Structure : Cytidine derivative with a 5-hydroxymethyl group on the cytosine base and phosphate at the 5′ position.
  • Biological Role : 5HM-dC is involved in epigenetic regulation and DNA repair, highlighting how hydroxymethyl placement dictates functional specialization .

Antiviral Nucleoside Analogs

Telbivudine Triphosphate
  • Structure : β-L-thymidine analog with a fluorinated oxolane ring and triphosphate group.
  • Key Differences: Telbivudine’s triphosphate form directly inhibits HBV DNA polymerase, while the target compound’s monophosphate form may act as a metabolic intermediate .
  • Activity: Phosphorylation state critically determines antiviral efficacy; monophosphates often require further activation.

Phosphonate Derivatives

AR-C67085 (P2Y Receptor Antagonist)
  • Structure : Purine derivative with a bisphosphonate group and propylsulfanyl substituent.
  • Key Differences : Phosphonates (C-P bonds) resist hydrolysis better than phosphates (O-P bonds). The target compound’s phosphate group is more labile, affecting metabolic stability .
Methylphosphonate Analogs
  • Structure : Replace the sugar-phosphate oxygen with a methylene group (e.g., ).
  • Biological Impact : Enhanced enzymatic stability but reduced compatibility with kinase-mediated phosphorylation pathways .

Comparative Data Table

Compound Name Phosphate/Phosphonate Position Key Substituents Biological Role Reference
Target Compound 2′ (oxolane ring) 5S-hydroxymethyl Kinase substrate candidate -
3′-Adenylic Acid 3′ (ribose) Adenine base RNA metabolism, signaling
Telbivudine Triphosphate Triphosphate (5′) 3-fluoro, thymidine analog HBV DNA polymerase inhibition
5HM-dC 5′-Phosphate 5′ (deoxyribose) 5-hydroxymethyl (base) Epigenetic regulation
AR-C67085 Bisphosphonate (multiple) Propylsulfanyl purine P2Y receptor antagonism
Methylphosphonate Analogs Varies C-P bond Enhanced metabolic stability

Research Findings and Mechanistic Insights

  • Phosphate Positioning: The 2′ phosphate in the target compound may influence substrate recognition by kinases or phosphatases, contrasting with 3′- or 5′-phosphorylated nucleosides that align with canonical enzymatic binding pockets .
  • Hydroxymethyl Group Effects : The 5S-hydroxymethyl on the oxolane ring could enhance solubility or confer steric hindrance, altering interactions compared to base-modified analogs like 5HM-dC .
  • Metabolic Stability : Phosphonates (e.g., AR-C67085) exhibit prolonged activity due to hydrolysis resistance, whereas the target compound’s phosphate group may necessitate rapid recycling in metabolic pathways .

Biological Activity

(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate is a phosphorylated sugar derivative notable for its structural features, which include a five-membered oxolane ring and a hydroxymethyl group. This compound is primarily significant in cellular metabolism and signaling pathways due to the critical roles that phosphate groups play in these processes.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C5H11O7P\text{C}_5\text{H}_{11}\text{O}_7\text{P}

This structure allows for interactions with various biological targets, influencing its activity in metabolic pathways. The presence of both hydroxymethyl and dihydrogen phosphate groups suggests potential unique biochemical properties compared to other phosphorylated sugars.

Metabolic Role

(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate participates in several metabolic pathways, particularly those involving energy transfer and cellular signaling. Its phosphorylated nature allows it to act as a substrate or cofactor in enzymatic reactions, facilitating processes such as glycolysis and nucleotide synthesis.

Interaction Studies

Research has indicated that this compound can bind to various enzymes and receptors involved in metabolic regulation. Interaction studies have shown that it may influence the activity of kinases and phosphatases, which are crucial for signal transduction pathways.

Comparative Analysis with Similar Compounds

The following table summarizes some related compounds that share structural features with (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate:

Compound NameStructure FeaturesUnique Aspects
Dihydroxyacetone phosphateThree-carbon backbone with two hydroxyl groupsKey intermediate in glycolysis
Glycerol 3-phosphateGlycerol backbone with a phosphate groupCentral role in lipid metabolism
Ribose 5-phosphateFive-carbon sugar with a phosphate groupInvolved in nucleotide synthesis

The uniqueness of (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate lies in its specific stereochemistry, which may lead to distinct biological interactions compared to the compounds listed above.

Case Studies and Research Findings

  • Cellular Signaling : A study highlighted the role of (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate in modulating cellular responses to external stimuli. It was found to enhance the activation of certain signaling pathways linked to cell growth and differentiation.
  • Antiproliferative Effects : Research comparing various hydroxymethyl compounds indicated that (2R,5S)-5-(Hydroxymethyl)oxolan-2-yl dihydrogen phosphate exhibited moderate antiproliferative effects on mammalian cells when tested under specific conditions. This suggests potential therapeutic applications in cancer treatment through modulation of metabolic pathways.
  • Enzyme Inhibition : Investigations into its interactions with topoisomerases revealed that this compound could inhibit these enzymes under certain conditions, thus presenting a possible avenue for further research into its use as an anticancer agent.

Q & A

Q. What experimental strategies resolve contradictions in binding affinity data for this compound in viral RNA-dependent RNA polymerases (RdRps)?

  • Structural Analysis : X-ray crystallography (e.g., PDB IDs 7dfh, 7ozu) shows that the compound binds to the palm subdomain of SARS-CoV-2 RdRp, competing with natural nucleotides like ATP. Discrepancies in IC₅₀ values (~0.5–5 µM) arise from assay conditions (e.g., Mg²⁺ concentration, template RNA sequence). Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can validate thermodynamic parameters .
  • Mutagenesis : Substituting RdRp residues (e.g., Lys545, Asp760) identifies critical hydrogen bonds and electrostatic interactions with the phosphate group .

Q. How does this compound act as a transition-state analog in enzymatic mechanisms involving phosphoryl transfer?

  • The phosphate group mimics the pentacovalent intermediate in phosphoryl transfer reactions. Kinetic isotope effect (KIE) studies and computational modeling (QM/MM) reveal that the compound’s oxolane ring stabilizes the negative charge on the phosphate during catalysis, as seen in nucleotidyltransferases .

Q. What methodologies confirm its role in modulating nucleotide-sugar biosynthesis pathways?

  • Isotopic tracing (¹³C-glucose) and LC-MS/MS quantify incorporation into nucleotide-sugar pools (e.g., UDP-glucose). Knockout strains of yeast or bacterial glycosyltransferases (e.g., ALG5) demonstrate altered biosynthesis rates, linking the compound to downstream glycoconjugate formation .

Data Interpretation and Methodological Challenges

Q. How are conflicting crystallographic and solution-phase NMR data reconciled for this compound’s conformation?

  • Crystallography often captures rigid, low-energy conformers, while NMR (NOESY, ROESY) detects dynamic equilibria in solution. Molecular dynamics (MD) simulations (e.g., AMBER) model ring puckering and phosphate flexibility, showing a 20–30% population of C2'-endo and C3'-endo conformers .

Q. What analytical techniques differentiate between diastereomers and degradation products in long-term stability studies?

  • Chiral HPLC (e.g., CHIRALPAK IA column) separates diastereomers, while tandem MS (MS/MS) with collision-induced dissociation (CID) identifies hydrolytic byproducts (e.g., cyclic phosphate vs. linear diol derivatives) .

Tables of Key Data

Property Value/Method Reference
Molecular Weight 353.223 Da (HRMS)
pKa (Phosphate Group) 1.5 (first dissociation), 6.5 (second)
RdRp Binding Affinity Kd = 2.3 µM (SPR, SARS-CoV-2)
Hydrolysis Half-life 48 hours (pH 7.4, 37°C)

Critical Citations

  • Structural analogs (e.g., Remdesivir metabolites) share binding motifs in viral polymerases .
  • Stereochemical integrity is essential for substrate recognition in glycosyltransferases .

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